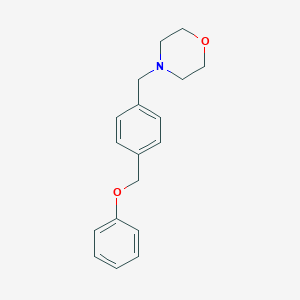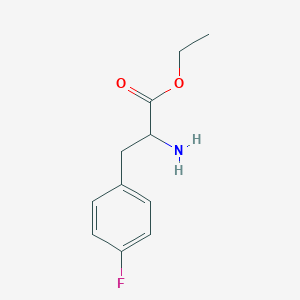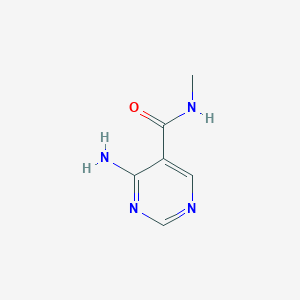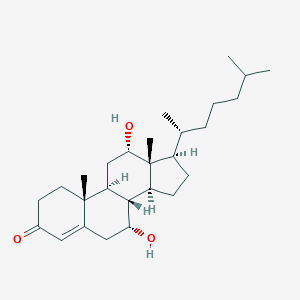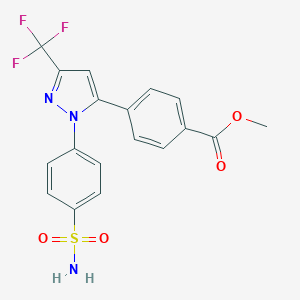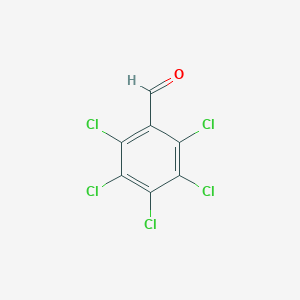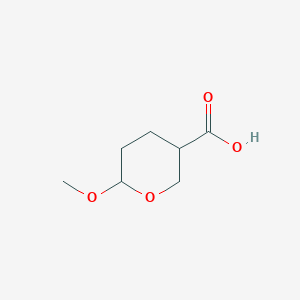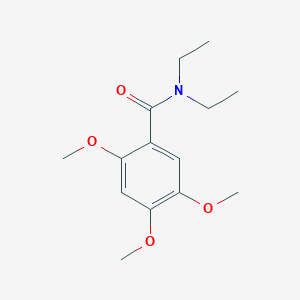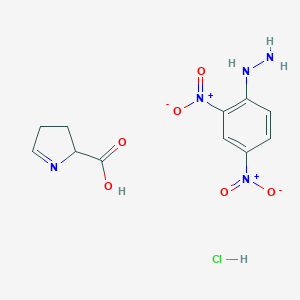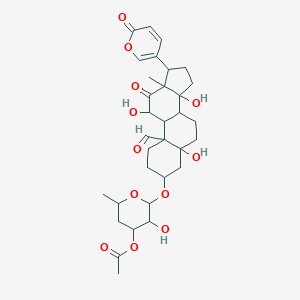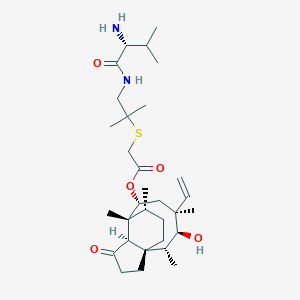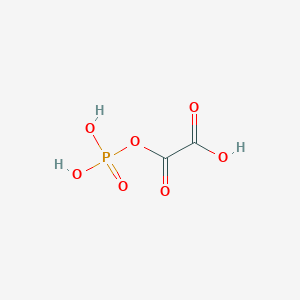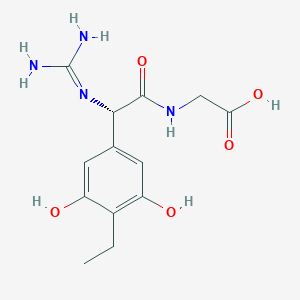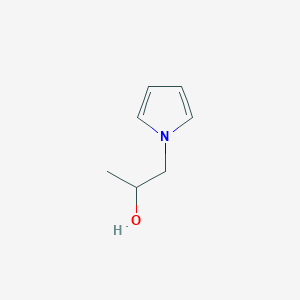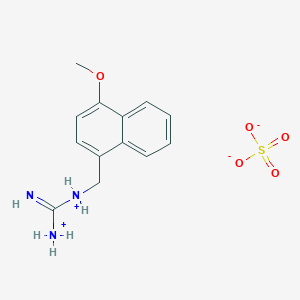
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. MNNG is a mutagenic agent that has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms.
Mécanisme D'action
MNNG induces mutations in DNA by alkylating the purine bases, primarily guanine. The alkylation of guanine leads to the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to a mutation. The mispairing of O6-methylguanine with thymine is the primary mechanism by which MNNG induces mutations in DNA.
Effets Biochimiques Et Physiologiques
MNNG has been shown to induce a wide range of biochemical and physiological effects in various organisms. In bacteria, MNNG induces the SOS response, which is a DNA damage response that leads to the induction of DNA repair genes. In mammalian cells, MNNG induces apoptosis, which is a programmed cell death response that is triggered by DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
MNNG is a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis in various organisms. Its ability to induce mutations in DNA allows researchers to study the effects of DNA damage on gene expression and protein synthesis. However, MNNG has some limitations for lab experiments. Its mutagenic activity can be difficult to control, and its effects on cells can be variable depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on MNNG. One area of research is the development of new methods for controlling its mutagenic activity. Another area of research is the study of the long-term effects of MNNG exposure on organisms, including the potential for carcinogenesis. Additionally, MNNG could be used in combination with other mutagenic agents to study the effects of multiple DNA damage events on cells.
Méthodes De Synthèse
MNNG is synthesized by the reaction of 4-methoxy-1-naphthalenemethyl chloride with guanidine sulfate. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified by recrystallization from water.
Applications De Recherche Scientifique
MNNG has been widely used in scientific research to induce mutations in DNA. It has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms, including bacteria, yeast, and mammalian cells. MNNG has also been used to study the effects of DNA damage on gene expression and protein synthesis.
Propriétés
Numéro CAS |
101517-09-3 |
|---|---|
Nom du produit |
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate |
Formule moléculaire |
C13H17N3O5S |
Poids moléculaire |
327.36 g/mol |
Nom IUPAC |
[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate |
InChI |
InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
Clé InChI |
UTKYHUMQCYYUGO-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Synonymes |
(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



